(+)-JNJ-37654032

Androgen Receptor Pharmacology SARM Functional Profiling Transcriptional Activation Assay

Researchers investigating AR-mediated anabolic signaling face a persistent challenge: most SARMs confound muscle anabolism with prostate stimulation, while pure AR antagonists lack anabolic activity. (+)-JNJ-37654032 resolves this with its mixed agonist/antagonist profile. • Muscle-selective anabolic activity: ED50 = 0.8 mg/kg (levator ani), restoring ~20% of orchidectomy-induced lean body mass loss in aged rats • Prostate suppression: 47% reduction in prostate weight at 3 mg/kg in intact rats, with no concurrent muscle inhibition • Nonsteroidal benzimidazole scaffold: eliminates metabolic conversion to estradiol/DHT, removing confounding pathways inherent to steroidal comparators Supplied as ≥98% pure solid; stored at -20°C (powder); shipped under blue ice/ambient conditions. For research use only.

Molecular Formula C11H7Cl2F3N2O
Molecular Weight 311.08 g/mol
CAS No. 944919-15-7
Cat. No. B1673014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-JNJ-37654032
CAS944919-15-7
SynonymsJNJ 37654032
JNJ-37654032
JNJ37654032
Molecular FormulaC11H7Cl2F3N2O
Molecular Weight311.08 g/mol
Structural Identifiers
SMILESC=CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)(C(F)(F)F)O
InChIInChI=1S/C11H7Cl2F3N2O/c1-2-10(19,11(14,15)16)9-17-7-3-5(12)6(13)4-8(7)18-9/h2-4,19H,1H2,(H,17,18)
InChIKeyHEDZSNUSVHSSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-JNJ-37654032 Procurement Guide


(+)-JNJ-37654032 (CAS 944919-15-7) is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson, characterized by mixed agonist and antagonist activity in androgen-responsive cell-based assays [1]. This compound is orally active and demonstrates marked tissue selectivity in rodent models, specifically stimulating anabolic (muscle) growth while sparing androgenic (prostate) tissues. Its molecular formula is C11H7Cl2F3N2O, with a molecular weight of 311.08 g/mol [2].

Nonsteroidal SARM with mixed AR agonist/antagonist activity
Orally active, tissue-selective anabolic profile in rodent models
Prostate-sparing pharmacology for AR signaling dissection

Why (+)-JNJ-37654032 Cannot Be Substituted


Substituting (+)-JNJ-37654032 with structurally related SARMs such as Enobosarm (Ostarine) or Andarine, or with endogenous androgens such as dihydrotestosterone (DHT), introduces substantial confounding variables that undermine experimental validity. SARMs exhibit divergent tissue selectivity profiles, potency ratios between anabolic and androgenic compartments, and intrinsic efficacy states at the androgen receptor [1]. (+)-JNJ-37654032 is distinguished by its mixed agonist/antagonist character in cell-based assays, a property that translates to prostate weight reduction (47% at 3 mg/kg) in intact rats, in contrast to the purely agonistic profile of Enobosarm on prostate tissue [2][3]. Furthermore, as a nonsteroidal AR ligand, (+)-JNJ-37654032 is not subject to metabolic conversion to estradiol or DHT, eliminating confounding estrogenic and androgenic amplification pathways inherent to steroidal comparators [4].

vs. Enobosarm Pure agonist lacking prostate antagonism; tissue-selectivity profile differs substantially
vs. Steroidal AR ligands Metabolic conversion to estradiol/DHT introduces ER and amplified androgenic signaling
vs. Andarine Different anabolic/androgenic ratio; no characterized prostate reduction or lean mass recovery

(+)-JNJ-37654032 Comparative Evidence


Mixed Agonist/Antagonist vs. Enobosarm

(+)-JNJ-37654032 exhibits mixed agonist and antagonist activity in androgen-responsive cell-based assays, a functional profile distinct from the pure agonism displayed by Enobosarm (Ostarine) in comparable systems [1]. This mixed intrinsic efficacy translates to tissue-selective pharmacology in vivo, wherein (+)-JNJ-37654032 reduces prostate weight in intact rats (antagonistic effect) while stimulating levator ani muscle growth (agonistic effect). In contrast, Enobosarm acts as a full agonist across both anabolic and androgenic compartments, producing dose-dependent stimulation of prostate, seminal vesicle, and levator ani growth with ED50 values of 0.12, 0.39, and 0.03 mg/day, respectively, in castrated rats [2]. The mixed agonist/antagonist character of (+)-JNJ-37654032 constitutes a mechanistically distinct tool compound for dissecting tissue-specific AR signaling.

Mixed Agonist/Antagonist vs. Enobosarm
Context-dependent
Target: mixed agonist/antagonist in AR cell-based assay Comparator: Enobosarm – pure agonist
Enables tissue-selective AR signaling studies without pure anabolic drive
Cross-study comparison; confirm within same assay platform
Androgen Receptor Pharmacology SARM Functional Profiling Transcriptional Activation Assay

Anabolic Potency vs. Andarine & Testosterone

In orchidectomized rat models, (+)-JNJ-37654032 stimulates growth of the levator ani muscle with an ED50 of 0.8 mg/kg, achieving maximal stimulation at 3 mg/kg [1]. Cross-study analysis places this anabolic potency between Andarine (ED50 ≈ 0.14 mg/day in levator ani) and testosterone propionate (ED50 values typically <0.5 mg/kg in comparable assays), though direct head-to-head data are not available [2]. Notably, the anabolic efficacy of (+)-JNJ-37654032 is accompanied by minimal prostate stimulation: at 3 mg/kg, ventral prostate growth reached only 21% of full size in orchidectomized rats [1]. This contrasts with Andarine, which exhibits ED50 values of 0.43 mg/day for prostate stimulation and 0.55 mg/day for seminal vesicles, indicating a less favorable anabolic/androgenic separation profile [2].

Anabolic Potency vs. Andarine
Context-dependent
ED50 = 0.8 mg/kg (levator ani) in orchidectomized rats; maximal effect at 3 mg/kg
Supports muscle anabolism endpoint design; less potent but more prostate-selective than Andarine
Cross-study comparison; absolute ED50 may shift with model conditions
In Vivo Pharmacology Hershberger Assay Muscle Anabolism

Prostate Antagonism vs. DHT & Enobosarm

In intact male rats, (+)-JNJ-37654032 (3 mg/kg) reduced prostate weight by 47%, while having no inhibitory effect on muscle mass [1]. This antagonistic effect on prostate tissue is mechanistically distinct from the behavior of dihydrotestosterone (DHT), which dose-dependently stimulates prostate growth, and Enobosarm, which restores prostate weight to 39.2% of intact levels in castrated rats (i.e., acts as a partial-to-full agonist) [2]. The prostate weight reduction observed with (+)-JNJ-37654032 represents a functional antiandrogenic effect in the presence of endogenous circulating androgens, a property not shared by most SARMs in the aryl propionamide class. This pharmacological signature positions (+)-JNJ-37654032 as a reference compound for studying AR antagonism specifically in prostate tissue.

Prostate Antagonism vs. DHT
Context-dependent
Target: 47% prostate weight reduction at 3 mg/kg in intact rats Comparators: DHT (stimulation), Enobosarm (partial agonist)
Unique prostate-suppressive signature enables BPH-related AR antagonism research
Direction of effect is qualitative; confirm in targeted prostate endpoints
Antiandrogenic Activity Prostate Pharmacology BPH Research Models

AR Selectivity vs. Steroidal Androgens

As a nonsteroidal AR ligand, (+)-JNJ-37654032 is not subject to aromatization to estradiol or 5α-reduction to DHT, metabolic pathways that introduce confounding activation of estrogen receptor (ER) and amplified androgenic signaling when using steroidal androgens such as testosterone [1]. Furthermore, (+)-JNJ-37654032 does not interact with progesterone or estradiol receptors, a selectivity profile inferred from its nonsteroidal benzimidazole scaffold distinct from the steroidal nucleus [2]. In contrast, testosterone and its esters undergo extensive tissue-specific metabolism, generating active metabolites that engage ERα/β (via estradiol) and exhibit enhanced AR potency (via DHT), thereby complicating dose-response interpretations in vivo. This clean nuclear receptor selectivity profile reduces experimental variability and enhances reproducibility in AR-focused studies.

AR Selectivity vs. Steroids
Class-level
Nonsteroidal scaffold: no aromatization to estradiol or 5α-reduction to DHT; no PR/ER binding reported
Reduces metabolic crosstalk confounds; simplifies AR pathway interpretation
Inferred from structure; verify receptor selectivity in target cell background
Nuclear Receptor Selectivity Off-Target Profiling SARM Specificity

Lean Body Mass Restoration

Using magnetic resonance imaging (MRI) to monitor body composition, (+)-JNJ-37654032 restored approximately 20% of the lean body mass lost following orchidectomy in aged rats [1]. This functional outcome measure distinguishes (+)-JNJ-37654032 from compounds for which only tissue weight data (levator ani, prostate) are reported, providing direct evidence of physiologically meaningful anabolic efficacy in a model of age-related muscle loss. In contrast, early-generation SARMs such as Andarine have not been characterized by MRI-based lean body mass restoration in aged models, limiting cross-study comparison of functional anabolic outcomes [2]. The 20% restoration value establishes a benchmark for (+)-JNJ-37654032 in sarcopenia and cachexia research models.

Lean Body Mass Restoration
Context-dependent
~20% restoration of orchidectomy-induced lean mass loss (MRI) in aged rats
Functional anabolic outcome relevant to sarcopenia/cachexia research models
Single-study benchmark; replicate with body composition endpoints
Body Composition Analysis Muscle Wasting Models Sarcopenia Research

(+)-JNJ-37654032 Applications


Prostate-Sparing Anabolic Studies

(+)-JNJ-37654032 serves as a reference SARM for investigating anabolic pharmacology in muscle-wasting conditions without confounding prostate stimulation. Its demonstrated ability to restore ~20% of orchidectomy-induced lean body mass loss in aged rats, coupled with a levator ani ED50 of 0.8 mg/kg and minimal ventral prostate stimulation (21% of full size at 3 mg/kg), makes it suitable for dissecting AR-mediated anabolic signaling in skeletal muscle independent of androgenic effects [1]. This application is particularly relevant for age-related sarcopenia and cancer cachexia research programs requiring tissue-selective AR modulation.

BPH & Prostate Biology Research

The unique prostate-suppressive activity of (+)-JNJ-37654032—demonstrated by a 47% reduction in prostate weight in intact rats at 3 mg/kg, without concurrent muscle inhibition—positions this compound as a valuable tool for studying AR antagonism specifically in prostate tissue [1]. Unlike pure AR antagonists (e.g., flutamide) that lack anabolic activity, or pure SARMs (e.g., Enobosarm) that stimulate prostate growth, (+)-JNJ-37654032 provides a mixed agonist/antagonist profile that more closely models the desired pharmacology for BPH therapeutics.

AR Mixed Agonist/Antagonist Mechanism

(+)-JNJ-37654032 is a characterized tool compound for investigating the molecular determinants of mixed agonist/antagonist activity at the androgen receptor. Its nonsteroidal benzimidazole scaffold provides AR binding without metabolic conversion to estradiol or DHT, eliminating confounding pathways present with steroidal ligands [1]. Researchers investigating tissue-specific coregulator recruitment, ligand-induced AR conformational changes, or gene expression signatures associated with mixed intrinsic efficacy can employ (+)-JNJ-37654032 as a reference standard.

HPG Axis Feedback Studies

(+)-JNJ-37654032 reduces follicle-stimulating hormone (FSH) levels in orchidectomized rats and decreases testis size in intact rats, demonstrating central feedback effects on the HPG axis [1]. This pharmacological property distinguishes (+)-JNJ-37654032 from SARMs lacking FSH suppression (e.g., Andarine) and makes it a relevant tool for studies examining AR-mediated negative feedback regulation of gonadotropin secretion.

Application
Selection Property
Validation Focus
Prostate-sparing anabolic studies
Mixed AR agonist/antagonist with muscle anabolism and prostate suppression
Levator ani vs. prostate weight differential; lean body mass recovery endpoint
BPH & prostate biology research
Prostate weight reduction without muscle inhibition
Intact-model prostate weight change; androgen-dependent tissue endpoints
AR mixed agonist/antagonist mechanism
Nonsteroidal scaffold free of metabolic conversion to E2/DHT
Transcriptional activation assays; coregulator recruitment profiles
HPG axis feedback studies
Central FSH suppression and testis size reduction
Gonadotropin secretion endpoints in orchidectomized/intact models

Technical Documentation Hub

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38 linked technical documents
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